molecular formula C23H21F3N4O B5129020 3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B5129020
M. Wt: 426.4 g/mol
InChI Key: AWVSYPBCFRZYQT-UHFFFAOYSA-N
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Description

3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multiple steps. One common method includes the reaction of 3,4-dihydroquinolin-1(2H)-one with a suitable Grignard reagent to form the intermediate compound. This intermediate is then reacted with 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroquinolin-1(2H)-one: A simpler derivative with similar pharmacological properties.

    5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Shares the pyrazolopyrimidine core structure.

Uniqueness

3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is unique due to its combination of the quinoline and pyrazolopyrimidine moieties, which confer distinct chemical and biological properties. This dual structure enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O/c24-23(25,26)20-13-17(15-7-2-1-3-8-15)27-21-14-18(28-30(20)21)22(31)29-12-6-10-16-9-4-5-11-19(16)29/h1-5,7-9,11,14,17,20,27H,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVSYPBCFRZYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(CC(NC4=C3)C5=CC=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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